molecular formula C20H16N4O4S B2848101 methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate CAS No. 941920-67-8

methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate

Cat. No.: B2848101
CAS No.: 941920-67-8
M. Wt: 408.43
InChI Key: JWSDPVICODJADP-UHFFFAOYSA-N
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Description

“Methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate” is a complex organic compound. It is a derivative of the pyrazolo[1,5-a]pyrazinone class of compounds . These compounds are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds involves a sequential structural modification of the pyrazolopyrazinone fragment, with the key step being the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones . This task is challenging due to the combination of pyrazine and pyrazole nuclei in these structures, with the latter exhibiting a more pronounced nucleophilic center .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .

Future Directions

The future directions for this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry. Derivatives of this heterocyclic system with functional groups at positions 6 and 7 have received limited attention so far, thereby restricting its medical and biological potential . Consequently, developing a convenient method to obtain previously unexplored pyrazolo[1,5-a]pyrazin-4(5H)-ones with synthetically potent methoxycarbonyl and carboxyl groups at position 7 could be a promising direction .

Properties

IUPAC Name

methyl 3-[[2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-28-20(27)18-14(7-10-29-18)21-17(25)12-23-8-9-24-16(19(23)26)11-15(22-24)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSDPVICODJADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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